Cas no 147333-13-9 (Bradykinin,N2-D-arginyl-3-[(4R)-4-hydroxy-L-proline]-7-[(4R)-4-(phenylthio)-D-proline]-8-[(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylicacid]- (9CI))

Bradykinin,N2-D-arginyl-3-[(4R)-4-hydroxy-L-proline]-7-[(4R)-4-(phenylthio)-D-proline]-8-[(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylicacid]- (9CI) structure
147333-13-9 structure
Product Name:Bradykinin,N2-D-arginyl-3-[(4R)-4-hydroxy-L-proline]-7-[(4R)-4-(phenylthio)-D-proline]-8-[(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylicacid]- (9CI)
CAS-nummer:147333-13-9
MF:C62H93N19O13S
MW:1344.58633112907
CID:142421
PubChem ID:197554
Update Time:2025-04-19

Bradykinin,N2-D-arginyl-3-[(4R)-4-hydroxy-L-proline]-7-[(4R)-4-(phenylthio)-D-proline]-8-[(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylicacid]- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Bradykinin,N2-D-arginyl-3-[(4R)-4-hydroxy-L-proline]-7-[(4R)-4-(phenylthio)-D-proline]-8-[(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylicacid]- (9CI)
    • Bradykinin,N2-D-arginyl-3-[(4R)-4-hydroxy-L-proline]-7-[(4R)-4-(phenylthio)-D-proline]-8-[(2S,3aS,7aS)-octahydro-1H-indole-2-
    • Npc 17761
    • D-Arg(0)(hyp(3)-D-hype(trans-thiophenyl)(7),oic(8))bradykinin
    • Bradykinin, N2-D-arginyl-3-(trans-4-hydroxy-L-proline)-7-(trans-4-(phenylthio)-D-proline)-8-(L-(2alpha,3abeta,7abeta)-octahydro-1H-indole-2-carboxylic acid)-
    • 147333-13-9
    • Npc-17761
    • Inchi: 1S/C62H93N19O13S/c63-40(18-9-23-70-60(64)65)51(85)75-41(19-10-24-71-61(66)67)55(89)78-26-12-22-46(78)57(91)79-32-37(83)29-47(79)53(87)73-31-50(84)74-43(27-35-13-3-1-4-14-35)52(86)77-44(34-82)56(90)80-33-39(95-38-16-5-2-6-17-38)30-49(80)58(92)81-45-21-8-7-15-36(45)28-48(81)54(88)76-42(59(93)94)20-11-25-72-62(68)69/h1-6,13-14,16-17,36-37,39-49,82-83H,7-12,15,18-34,63H2,(H,73,87)(H,74,84)(H,75,85)(H,76,88)(H,77,86)(H,93,94)(H4,64,65,70)(H4,66,67,71)(H4,68,69,72)
    • InChI-sleutel: TTZWORQGJCRWCJ-UHFFFAOYSA-N
    • LACHT: S(C1C=CC=CC=1)C1CN(C(C(CO)NC(C(CC2C=CC=CC=2)NC(CNC(C2CC(CN2C(C2CCCN2C(C(CCC/N=C(\N)/N)NC(C(CCC/N=C(\N)/N)N)=O)=O)=O)O)=O)=O)=O)=O)C(C1)C(N1C(C(NC(C(=O)O)CCC/N=C(\N)/N)=O)CC2CCCCC12)=O

Berekende eigenschappen

  • Exacte massa: 1343.69209527g/mol
  • Monoisotopische massa: 1343.69209527g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 15
  • Aantal waterstofbondacceptatoren: 18
  • Zware atoomtelling: 95
  • Aantal draaibare bindingen: 32
  • Complexiteit: 2760
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 13
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -5.2
  • Topologisch pooloppervlak: 549Ų
Aanbevolen leveranciers
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.